Luteoforol

描述

Luteoforol is a chemical compound belonging to the flavan-4-ol class of flavonoids. It is a 3-deoxyleucocyanidin and is known for its phytoalexin-like properties, which are induced in pome fruits by prohexadione-calcium . This compound has shown significant bactericidal and fungicidal activities, particularly against the fire blight pathogen Erwinia amylovora .

准备方法

Synthetic Routes and Reaction Conditions: Luteoforol can be synthesized through the chemical reduction of flavanones. The synthesis involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically takes place in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods: In industrial settings, this compound is produced by inducing its formation in pome fruits using prohexadione-calcium . This compound interferes with flavonoid metabolism, leading to the accumulation of this compound in the plant tissues. The process involves treating the plants with prohexadione-calcium, which acts as a growth regulator and induces the production of this compound as a defense mechanism against pathogens .

化学反应分析

Types of Reactions: Luteoforol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones and other oxidation products.

Reduction: It can be reduced to form dihydroflavonols.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydroflavonols.

Substitution Products: Acetylated and benzoylated derivatives.

科学研究应用

Medicinal Applications

Luteoforol has been studied extensively for its therapeutic properties. Key medicinal applications include:

- Antiviral Activity : this compound has demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1). In vitro studies showed that it reduced viral titers and cytopathic effects, suggesting its potential as an antiviral agent .

- Antibacterial Properties : Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, it has been shown to be effective against Erwinia amylovora, the causative agent of fire blight in plants . Additionally, it has been isolated from Bridelia crenulata, where it displayed notable antibacterial effects .

- Antioxidant Activity : As a flavonoid, this compound possesses antioxidant properties that can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to its anti-inflammatory effects .

Agricultural Applications

In agriculture, this compound's antibacterial properties make it a candidate for use as a natural pesticide or plant growth regulator:

- Plant Growth Regulation : Studies have indicated that this compound can enhance plant growth and resistance to pathogens when applied as a growth regulator. Its application has been linked to improved health and yield in crops like paulownia .

- Natural Biocontrol Agent : Due to its efficacy against plant pathogens, this compound is being explored as a biocontrol agent in sustainable agriculture practices, reducing reliance on synthetic pesticides .

Food Science Applications

This compound's antioxidant and antimicrobial properties also lend themselves to applications in food science:

- Food Preservation : The compound can potentially be used as a natural preservative due to its ability to inhibit microbial growth and oxidative spoilage in food products .

- Nutraceutical Development : Given its health-promoting properties, this compound is being investigated for incorporation into dietary supplements and functional foods aimed at enhancing consumer health .

Table 1: Summary of this compound's Biological Activities

Table 2: this compound Sources and Extraction Methods

作用机制

Luteoforol exerts its effects through its bactericidal and fungicidal activities. It is proposed that this compound is released upon pathogen attack from its cellular compartment and inhibits further disease development by destroying pathogen cells . This mechanism is closely analogous to the one known for structurally related phytoalexins in sorghum . The compound induces a hypersensitive-like reaction in the host plant tissue, leading to the inhibition of pathogen growth and spread .

相似化合物的比较

Luteoforol is unique among flavonoids due to its strong antimicrobial properties. Similar compounds include:

Leucocyanidin: Another 3-deoxyleucocyanidin with similar properties but less potent antimicrobial activity.

Catechin: A flavan-3-ol with antioxidant properties but lacking significant antimicrobial activity.

Epicatechin: Similar to catechin, it has antioxidant properties but limited antimicrobial effects.

This compound stands out due to its strong bactericidal and fungicidal activities, making it a valuable compound in plant defense and agricultural applications .

生物活性

Luteoforol, a flavan-4-ol, is a naturally occurring compound found in various plant species. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article aims to synthesize the current research findings on this compound's biological activity, supported by case studies and data tables.

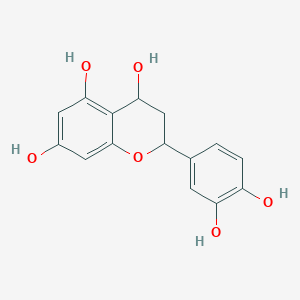

Chemical Structure and Properties

This compound's chemical formula is , characterized by a core structure common to flavan-4-ols. It features two benzene rings connected by a three-carbon chain with a catechol moiety, contributing to its biological reactivity. The presence of multiple hydroxyl groups enhances its solubility and potential interactions within biological systems .

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating various signaling pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This inhibition occurs through the downregulation of NF-κB and MAPK pathways, which are crucial in the inflammatory response .

Table 1: Mechanisms of Anti-Inflammatory Action of this compound

| Mechanism | Effect |

|---|---|

| Inhibition of NF-κB | Reduces expression of inflammatory mediators |

| Downregulation of IL-6 | Decreases chronic inflammation |

| Suppression of COX-2 | Lowers prostaglandin production |

2. Antioxidant Activity

This compound demonstrates potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This activity is vital for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

3. Antimicrobial Properties

Research indicates that this compound possesses strong antimicrobial effects against various pathogens. It has been particularly noted for its efficacy against Erwinia amylovora, the causative agent of fire blight in pome fruits .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Activity Level |

|---|---|

| Erwinia amylovora | High |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

4. Anticancer Properties

This compound has shown promise in cancer prevention and therapy. Studies indicate that it can induce apoptosis in cancer cells and inhibit angiogenesis, thereby reducing tumor growth . The mechanisms include modulation of reactive oxygen species (ROS) levels, stabilization of p53 protein, and inhibition of critical oncogenic pathways such as PI3K/AKT and STAT3 .

Case Study: this compound in Cancer Therapy

A study conducted on animal models demonstrated that this compound administration significantly reduced tumor size and enhanced the effectiveness of conventional chemotherapeutic agents .

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYDWKPCKNCRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928348 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13392-26-2, 24897-98-1 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteoforol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。